4-(2-Fluorophenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
Description
The compound 4-(2-Fluorophenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one belongs to a class of tricyclic heterocyclic molecules characterized by a fused ring system containing nitrogen and sulfur atoms. The 5-sulfanyl (thiol) group and 8-thia (sulfur) moiety further contribute to its reactivity and intermolecular interactions, such as hydrogen bonding or metal coordination .
Properties
IUPAC Name |
3-(2-fluorophenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c17-10-6-2-3-7-11(10)19-15(20)13-9-5-1-4-8-12(9)22-14(13)18-16(19)21/h2-3,6-7H,1,4-5,8H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVKUCVPXCDCAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC(=S)N(C3=O)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic core structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the sulfur atom.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure selective and efficient reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
4-(2-Fluorophenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, highlighting substituent variations and their impact on molecular properties:
Key Comparative Insights:
3-Hydroxyphenyl analogs exhibit higher polarity due to the -OH group, improving solubility in polar solvents but reducing cell membrane penetration .
Molecular Weight and Solubility :
- Lower molecular weight analogs (e.g., 298.35 g/mol for the 3-hydroxyphenyl derivative) show better solubility profiles than bulkier variants (e.g., 342.48 g/mol for the 2-phenylethyl analog) .
- The fluorophenyl derivative’s molecular weight is expected to fall between 300–350 g/mol, similar to its methoxy and methylphenyl counterparts.
Thiol (-SH) and thia (-S-) groups may confer metal-binding activity, relevant in catalytic or biochemical contexts .
Specialty suppliers like Ambeed, Inc. and CymitQuimica provide intermediates with methyl or methoxyphenyl groups, underscoring their utility in drug discovery .
Research Findings and Implications
- Pharmacological Potential: The 3-hydroxyphenyl analog’s solubility profile suggests suitability for aqueous formulations, while the 2-methoxyphenyl derivative’s electronic properties may favor CNS-targeting applications .
- Safety Profiles : Aliphatic-substituted analogs require precautions against thermal degradation, whereas aromatic derivatives with electron-withdrawing groups (e.g., fluorine) may exhibit enhanced stability .
Biological Activity
The compound 4-(2-Fluorophenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is a novel tricyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, including anticancer and antimicrobial activities, supported by relevant data and case studies.
Chemical Structure and Properties
This compound belongs to a class of thiazole derivatives known for their diverse biological activities. The presence of the fluorophenyl group and sulfanyl moiety is significant for its reactivity and interaction with biological targets.
Molecular Formula: C₁₆H₁₃F N₂OS₂
Molecular Weight: 345.41 g/mol
CAS Number: 136386-74-8
Anticancer Activity
Recent studies have highlighted the anticancer potential of related thiazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5-sulfanyl-8-thia derivatives | MCF-7 (breast cancer) | 27.3 |
| 1,2,4-Triazolethiones | HCT-116 (colon cancer) | 6.2 |
| Benzothiazoles | Sensitive cancer cells | Potent activity |
In particular, This compound has been hypothesized to exhibit similar mechanisms of action as those observed in fluorinated benzothiazoles, which induce cell death through metabolic activation and subsequent binding to macromolecules in sensitive cells .
Antimicrobial Activity
The compound's potential as an antimicrobial agent is also noteworthy. Research indicates that thiol-containing compounds often exhibit broad-spectrum antimicrobial activities:
In vitro studies have demonstrated that derivatives of this compound can inhibit bacterial growth effectively, suggesting a promising avenue for developing new antibiotics.
Case Studies
- Fluorinated Benzothiazoles : A study on fluorinated benzothiazoles showed that they possess potent antiproliferative activity against sensitive cancer cells through metabolic pathways involving cytochrome P450 enzymes . This suggests that similar mechanisms may be applicable to the compound under discussion.
- Triazolethione Derivatives : Research on mercapto-substituted triazoles has indicated significant anticancer properties against multiple cell lines, including MCF-7 and HCT-116 . The structure-activity relationship suggests that modifications in the thiazole framework can enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
